Melongoside N
Overview
Description
Timosaponin b-II is a furostanol saponin primarily found in the rhizomes of Anemarrhena asphodeloides Bunge . It has been traditionally used in Chinese herbal medicine to treat various ailments, including diabetes and senile dementia . The compound exhibits a range of biological activities, such as anti-inflammatory, hypoglycemic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Timosaponin b-II can be synthesized through the extraction and purification from the rhizomes of Anemarrhena asphodeloides Bunge . The process involves macroporous adsorption resin and preparative high-performance liquid chromatography . Additionally, electrospinning has been used to prepare Timosaponin b-II-loaded poly(L-lactic)-acid nanofibers, demonstrating its potential for sustained drug delivery .
Industrial Production Methods
Industrial production of Timosaponin b-II typically involves large-scale extraction from plant sources. The rhizomes are dried, ground, and subjected to solvent extraction using ethanol or other suitable solvents . The extract is then purified using chromatographic techniques to isolate Timosaponin b-II .
Chemical Reactions Analysis
Types of Reactions
Timosaponin b-II undergoes various chemical reactions, including dehydration, deglycosylation, hydroxylation, oxidation, and E-ring cleavage . These reactions are essential for its metabolism and biotransformation in vivo .
Common Reagents and Conditions
Common reagents used in the reactions of Timosaponin b-II include acids for hydrolysis, oxidizing agents for oxidation, and enzymes for deglycosylation . The conditions for these reactions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from the reactions of Timosaponin b-II include various metabolites identified in rat urine, feces, plasma, and tissues . These metabolites result from the biotransformation pathways mentioned earlier and provide insights into the compound’s pharmacokinetics .
Scientific Research Applications
Mechanism of Action
Timosaponin b-II exerts its effects through various molecular targets and pathways. It has been shown to inhibit the expression of mammalian target of rapamycin (mTOR), thioredoxin-interacting protein (TXNIP), and nuclear transcription factor-κB (NF-κB) signaling pathways . These pathways are involved in regulating inflammation, glucose metabolism, and cell survival, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Timosaponin AIII: Another furostanol saponin found in Anemarrhena asphodeloides Bunge, known for its hypoglycemic and anti-inflammatory activities.
Timosaponin BIII: Similar in structure to Timosaponin b-II, it also exhibits hypoglycemic effects and is used in traditional Chinese medicine.
Mangiferin: A xanthonoid found in various plants, including Anemarrhena asphodeloides Bunge, known for its antioxidant and anti-inflammatory properties.
Uniqueness of Timosaponin b-II
Timosaponin b-II is unique due to its specific molecular structure, which includes a β-D-glucopyranosyl group and a furostanol backbone . This structure contributes to its distinct pharmacological activities and biotransformation pathways, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUXVRKWOHYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Melongoside N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98524-46-0 | |
Record name | Melongoside N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 189 °C | |
Record name | Melongoside N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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